molecular formula C6H14N2 B033004 2-(Aminomethyl)piperidine CAS No. 22990-77-8

2-(Aminomethyl)piperidine

Cat. No. B033004
CAS RN: 22990-77-8
M. Wt: 114.19 g/mol
InChI Key: RHPBLLCTOLJFPH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Aminomethyl)piperidine derivatives involves various strategies, including sequential reactions and the use of multifunctional agents. For instance, the development of sequential Nicholas and Pauson-Khand reactions facilitates the creation of unique polyheterocyclic compounds. Additionally, the production of 2-aminobenzenesulfonamide-containing cyclononyne (ABSACN) serves as a multifunctional click cycloalkyne agent, improving the intramolecular Pauson-Khand reaction of nitroarene-enyne substrates for synthesizing cyclopenta[c]piperidine alkaloids (Kyosuke Kaneda, 2020).

Molecular Structure Analysis

The structural analysis of 2-(Aminomethyl)piperidine and its derivatives is crucial for understanding their chemical behavior and reactivity. These analyses often involve studying the molecule's three-dimensional chemical space, which is essential for drug discovery projects. The structural diversity of spiropiperidines, for example, showcases the molecule's versatility in the synthesis of natural products and pharmaceuticals (Samuel D Griggs, D. Tape, P. Clarke, 2018).

Chemical Reactions and Properties

2-(Aminomethyl)piperidine participates in various chemical reactions, highlighting its utility in synthesizing biologically active and industrially demanded compounds. Modern synthesis methods include both conventional multistep processes and one-pot, atom economy procedures that adhere to green chemistry principles. The easy functionalization of its amino and piperidine groups allows it to serve as a building block for organic and organoelement synthesis, including the creation of pharmacologically active heterocycles (L. Zhilitskaya, B. Shainyan, N. О. Yarosh, 2021).

Scientific Research Applications

  • Urotensin-II Receptor Antagonists : 2-Aminomethyl piperidines have been identified as potent, cross-species active, and functional urotensin-II receptor antagonists. This discovery has potential applications in urodynamics and pharmacology (Jin et al., 2008).

  • Asymmetric Catalysis and Pharmaceutical Research : The practical synthesis of (R)- and (S)-2-(aminomethyl)piperidine dihydrochloride has been achieved, making these compounds more accessible for exploration in asymmetric catalysis and pharmaceutical research (Deniau et al., 2008).

  • Potential Psychotropic Agent : Piperidine may act as an endogenous psychotropic agent, potentially regulating behavior and aiding in the treatment of psychiatric disorders (Abood et al., 1961).

  • Dipeptidyl Peptidase II Inhibitors : Gamma-amino-substituted analogues of 1-[(S)-2,4-diaminobutanoyl]piperidine are highly potent and selective dipeptidyl peptidase II inhibitors with high selectivity toward DPP IV, which is significant in the field of medicinal chemistry (Senten et al., 2004).

  • Antihistaminic Properties : N-(4-piperidinyl)-1H-benzimidazol-2-amines demonstrate potent antihistamine properties when administered orally. This finding is particularly relevant in pharmacology and drug development (Janssens et al., 1985).

  • Asymmetric Synthesis of Amino Piperidines : The asymmetric synthesis of (2S,3R)-(-)-epi-CP-99,994 using sulfinimine-derived anti-2,3-diamino esters demonstrates the potential for asymmetric synthesis of amino piperidines, which has implications in medicinal chemistry (Davis & Zhang, 2009).

  • Synthesis of Unnatural Amino Acids : An electrochemical method for cyanation of secondary piperidines allows for the synthesis of unnatural amino acids, diversifying pharmaceutical building blocks (Lennox et al., 2018).

Safety And Hazards

2-(Aminomethyl)piperidine is classified as a flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled . It causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, and clothing, avoid dust formation, do not breathe dust, and do not ingest .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

piperidin-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-5-6-3-1-2-4-8-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPBLLCTOLJFPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80945687
Record name 1-(Piperidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)piperidine

CAS RN

22990-77-8
Record name 2-Piperidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22990-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperidine-2-methylamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Piperidin-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80945687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Piperidine-2-methylamine
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Record name 2-(Aminomethyl)piperidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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